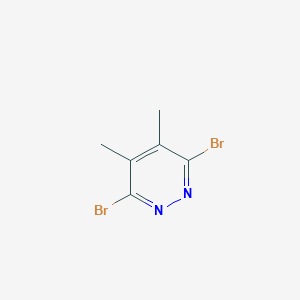

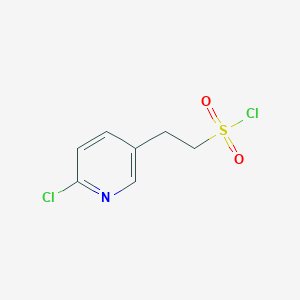

![molecular formula C13H17FN2O2S2 B2924595 2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole CAS No. 868218-49-9](/img/structure/B2924595.png)

2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the imidazole ring, the introduction of the propylsulfonyl group, and the attachment of the 2-fluorophenylmethylsulfanyl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring, the propylsulfonyl group, and the 2-fluorophenylmethylsulfanyl group would all contribute to its overall structure.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The imidazole ring, for example, is a common component of many biologically active molecules and can participate in a variety of chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Sulfone derivatives, including those related to 2-[(2-Fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole, have demonstrated significant antibacterial activities. A study on sulfone derivatives containing 1,3,4-oxadiazole moieties indicated their effectiveness against rice bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae (Xoo) (Shi et al., 2015). These derivatives also improved plant resistance against bacterial leaf blight and showed potential in reducing the damage caused by Xoo.

Synthesis and Molecular Corroboration

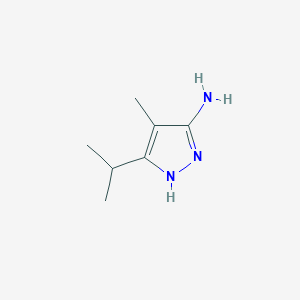

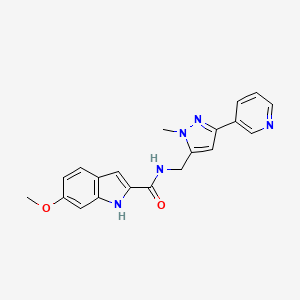

In medicinal chemistry, the synthesis of compounds similar to 2-[(2-Fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole is crucial. A study involved synthesizing novel pyrazole carbaldehyde derivatives, demonstrating their biological properties like antioxidant and anti-cancer activities (Thangarasu et al., 2019). These findings highlight the versatility of such compounds in drug development.

Antimicrobial Evaluation

Compounds structurally related to 2-[(2-Fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole have shown promising antimicrobial properties. For instance, novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups demonstrated significant antimicrobial activities, exceeding the activity of reference drugs in some cases (Alsaedi et al., 2019).

Antitumor Properties

Fluorinated 2-(4-aminophenyl)benzothiazoles, structurally analogous to the discussed compound, have shown potent cytotoxic properties in vitro, particularly against breast cancer cell lines (Hutchinson et al., 2001). These findings suggest the potential of such compounds in the development of cancer therapies.

Catalysis and Synthesis

Related compounds have also been used in catalysis and synthesis. For example, catalyst- and solvent-free synthesis techniques were employed for the regioselective synthesis of derivatives through a microwave-assisted Fries rearrangement (Moreno-Fuquen et al., 2019). This indicates their utility in efficient and green chemical synthesis processes.

Fuel Cell Applications

Sulfonated polyimides, similar in some respects to the discussed compound, have been explored for their application in fuel cells. Research on new sulfonated diamine monomers has led to the development of polyimide membranes with promising proton conductivities (Guo et al., 2002), indicating their potential in energy technologies.

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[(2-fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O2S2/c1-2-9-20(17,18)16-8-7-15-13(16)19-10-11-5-3-4-6-12(11)14/h3-6H,2,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBIJCWUXEGRPAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCN=C1SCC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone](/img/structure/B2924512.png)

![(Z)-4-(indolin-1-ylsulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2924516.png)

![3-(4-chlorophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2924517.png)

![N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2924518.png)

![1-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B2924519.png)

![3-(4-Hydroxy-[1,1'-biphenyl]-3-yl)propanoic Acid](/img/structure/B2924524.png)

![1-(2,2-dimethyl-6-{[4-(3-methylbutoxy)phenyl]methoxy}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol](/img/structure/B2924526.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2924529.png)

![3,4-difluoro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide](/img/structure/B2924533.png)